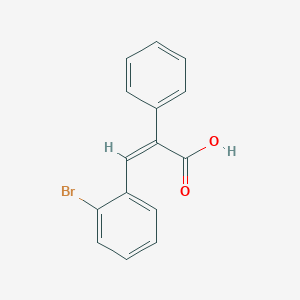

3-(2-Bromophenyl)-2-phenylacrylic acid

Übersicht

Beschreibung

“3-(2-Bromophenyl)-2-phenylacrylic acid” is a chemical compound. It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .

Synthesis Analysis

The synthesis of similar compounds has been documented in various studies. For instance, a synthesis method of 3-(2-bromophenyl)propionic acid has been patented, which involves continuous reaction by a one-pot mode; successively carrying out condensation, reduction, hydrolysis, and decarboxylation in a triethylamine formate system .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using its molecular formula C9H7BrO2 . More detailed structural analysis would require specific spectroscopic data or computational modeling.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 3-Bromophenylboronic acid has been used as a reactant in a variety of organic reactions including oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, Suzuki-Miyaura coupling for synthesis of anthranilamide-protected arylboronic acids, and C-H functionalization of quinones .Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Arylbenzofuran-3-carboxylic Acids : A one-pot synthesis method for 2-arylbenzofuran-3-carboxylic acids from 3-(2-Bromophenyl)-2-phenylacrylic acid has been developed. This method is significant for synthesizing natural products like moracin M under mild conditions (Xu et al., 2015).

Copper-Catalyzed Lactamization for Biologically Important Molecules : A copper-catalyzed, ligand-free intramolecular C-N coupling protocol using this compound derivatives has been developed. This provides an efficient route to synthesize (E)-3-arylideneindolin-2-ones, important in biological studies (Luo et al., 2021).

Crystallography of Derivatives : Chemical modification of this compound derivatives influences the symmetry of supramolecular fragments in crystals. This modification can lead to noncentrosymmetric crystal structures, which are important in materials science (Kuleshova et al., 2003).

Proton Shuttle in Arylation of Indoles : this compound derivatives have been studied as proton shuttles in the arylation of indoles, demonstrating superior yield and selectivity for certain substrates (Pi et al., 2018).

Antifungal Activity : Certain 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, closely related to this compound, exhibit broad-spectrum antifungal activity. These compounds are particularly effective against Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).

Rh(I)-Catalyzed Carbonylative Cyclization Reactions : The reaction of alkynes with 2-bromophenylboronic acids, involving this compound, leads to the formation of indenones through a Rh(I)-catalyzed process. This method demonstrates a significant advance in organic synthesis (Harada et al., 2007).

Synthesis of Benzimidazoles : A method for synthesizing 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines has been developed. This synthesis process is relevant for producing compounds with potential pharmaceutical applications (Lygin & Meijere, 2009).

Vibrational, Electronic, and Docking Studies : 3-Bromophenyl acetic acid, a compound similar to this compound, has been studied for its electronic properties and potential as an amidase inhibitor, indicating its relevance in medicinal chemistry (Rahuman et al., 2020).

Safety and Hazards

The safety data sheet for 3-Bromophenol, a similar compound, mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of 3-(2-Bromophenyl)-2-phenylacrylic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Eigenschaften

IUPAC Name |

(Z)-3-(2-bromophenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECKGOZZLFYZDE-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2Br)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(phenylacetyl)acetohydrazide](/img/structure/B420172.png)

![N-(2-bromo-4-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B420174.png)

![N-(2-methyl-1-naphthyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B420176.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N'-(4-methylbenzoyl)propanohydrazide](/img/structure/B420177.png)

![1-benzyl-3-(4-methoxyphenyl)-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea](/img/structure/B420178.png)

![N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclohexanecarboxamide](/img/structure/B420179.png)

![4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B420180.png)

![Ethyl 4-({[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B420181.png)

![N-[4-(acetylamino)-2,5-diethoxyphenyl]-2-chlorobenzamide](/img/structure/B420183.png)

![N'-benzyl-N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea](/img/structure/B420186.png)

![N-benzyl-N'-(4-ethoxyphenyl)-N-[(8-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea](/img/structure/B420188.png)

![Methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B420196.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B420200.png)